β3-Adrenoceptor Subtype Selectivity: Ritobegron vs. Vibegron, Mirabegron, and Solabegron in Identical CHO-K1 Cellular Assays
In a direct head-to-head comparison under identical experimental conditions (CHO-K1 cells expressing human β1-, β2-, and β3-ARs transfected with 0.1 μg/well plasmid DNA), ritobegron demonstrated >124-fold selectivity for β3-AR over β1-AR and 28.1-fold selectivity for β3-AR over β2-AR [1]. By comparison, vibegron achieved >7,937-fold selectivity over both β1-AR and β2-AR, mirabegron achieved 517-fold and 496-fold, respectively, and solabegron achieved 21.3-fold and >362-fold, respectively [1]. Ritobegron's EC50 at human β3-AR was 80.8 ± 12.6 nM (intrinsic activity IA = 0.99 ± 0.02 relative to isoproterenol), placing its potency approximately 70-fold lower than vibegron (EC50 1.26 nM) and approximately 70-fold lower than mirabegron (EC50 1.15 nM) at the same receptor [1]. Unlike vibegron, ritobegron's intrinsic activity decreased significantly at lower receptor densities (from IA ≈0.99 at 0.1 μg DNA/well to reduced IA at 0.025 μg DNA/well), indicating partial agonist behavior under conditions of sparse receptor expression [2].
| Evidence Dimension | β3-AR selectivity vs β1-AR and β2-AR (CHO-K1 cells, human β-AR subtypes, 0.1 μg plasmid DNA/well) |
|---|---|
| Target Compound Data | Ritobegron: EC50 β3-AR = 80.8 nM (IA 0.99); selectivity >124-fold vs β1-AR, 28.1-fold vs β2-AR |
| Comparator Or Baseline | Vibegron: EC50 β3-AR = 1.26 nM (IA 0.93); selectivity >7,937-fold vs β1-AR, >7,937-fold vs β2-AR | Mirabegron: EC50 β3-AR = 1.15 nM (IA 0.94); selectivity 517-fold vs β1-AR, 496-fold vs β2-AR | Solabegron: EC50 β3-AR = 27.6 nM (IA 0.96); selectivity 21.3-fold vs β1-AR, >362-fold vs β2-AR |
| Quantified Difference | Ritobegron selectivity vs β1-AR is >64-fold lower than vibegron, ~4.2-fold lower than mirabegron, but ~5.8-fold higher than solabegron. Ritobegron selectivity vs β2-AR is >282-fold lower than vibegron, ~17.6-fold lower than mirabegron, and >12.9-fold lower than solabegron. Potency (EC50) is ~64-fold lower than vibegron and ~70-fold lower than mirabegron. |
| Conditions | CHO-K1 cells transiently transfected with human β1-, β2-, and β3-ARs; cAMP accumulation measured; n=4 independent experiments; data expressed as mean ± SEM. |
Why This Matters
These data establish that ritobegron occupies a distinct position in the β3-AR selectivity–potency space, which is critical when selecting a tool compound for studies requiring lower β2-AR selectivity or when evaluating off-target effects at β1/β2-ARs at clinically relevant concentrations.
- [1] Yamamoto, S., Kusabuka, H., Matsuzawa, A., Maruyama, I., & Yamazaki, T. (2023). Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density. PLOS ONE, 18(9), e0290685. Table 1. DOI: 10.1371/journal.pone.0290685 View Source
- [2] Yamamoto, S., et al. (2023). PLOS ONE, 18(9), e0290685. Results: Effects of β3-AR agonists on cAMP accumulation at different β3-AR densities. View Source
